molecular formula C18H20N2O3 B5468559 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

Cat. No.: B5468559
M. Wt: 312.4 g/mol
InChI Key: WDOJAOHKHBJSJN-UHFFFAOYSA-N
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Description

2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID is an organic compound with the molecular formula C17H19NO3. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. It features a complex structure with an isopropyl-substituted aniline moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID typically involves multiple steps:

    Formation of the Aniline Derivative: The initial step involves the preparation of 4-isopropylaniline through the alkylation of aniline with isopropyl halides under basic conditions.

    Carbamoylation: The 4-isopropylaniline is then reacted with phosgene or a phosgene substitute to form the corresponding carbamoyl chloride.

    Coupling Reaction: The carbamoyl chloride is then coupled with 4-aminophenylacetic acid under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and can handle large-scale production.

    Catalysts: The use of catalysts such as palladium or platinum can enhance the efficiency of the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Material Science: This compound can be used in the development of polymers and resins with specific mechanical and thermal properties.

    Biological Studies: It serves as a model compound in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID involves:

    Molecular Targets: It primarily targets enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound inhibits the COX enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{[(4-METHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
  • 2-(4-{[(4-ETHYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID
  • 2-(4-{[(4-PROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID

Uniqueness

  • Structural Features : The presence of the isopropyl group in 2-(4-{[(4-ISOPROPYLANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets.
  • Reactivity : The isopropyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications.

Properties

IUPAC Name

2-[4-[(4-propan-2-ylphenyl)carbamoylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)14-5-9-16(10-6-14)20-18(23)19-15-7-3-13(4-8-15)11-17(21)22/h3-10,12H,11H2,1-2H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOJAOHKHBJSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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